molecular formula C15H18N2OS B3810715 N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Cat. No. B3810715
M. Wt: 274.4 g/mol
InChI Key: DPQVTJCIJQVMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, also known as JNJ-63533054, is a novel small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a critical role in the regulation of circadian rhythms, cell division, and DNA repair. CK1δ has also been implicated in the pathogenesis of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a potent and selective inhibitor of CK1δ, with an IC50 of 110 nM. CK1δ is a member of the CK1 family of serine/threonine kinases, which play a critical role in the regulation of circadian rhythms, cell division, and DNA repair. CK1δ has also been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative diseases. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide binds to the ATP-binding site of CK1δ, and inhibits its kinase activity. This leads to the downregulation of downstream signaling pathways, such as the Wnt/β-catenin signaling pathway in cancer, and the tau phosphorylation pathway in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide inhibits the growth of cancer cells by downregulating the Wnt/β-catenin signaling pathway. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis. In neurodegenerative diseases, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide reduces tau phosphorylation, which leads to the stabilization of microtubules and the prevention of neurodegeneration. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of several diseases, including cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for CK1δ, its ability to inhibit downstream signaling pathways, and its anti-inflammatory effects. However, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide also has some limitations, including its poor solubility in water, which may limit its bioavailability in vivo. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide also has a short half-life in vivo, which may limit its efficacy in long-term studies.

Future Directions

There are several future directions for the study of N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide. In cancer, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide may be combined with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, to improve its efficacy. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide may also be studied in combination with chemotherapy or radiation therapy, to determine its potential as a sensitizer. In neurodegenerative diseases, N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide may be studied in combination with other tau-targeting therapies, such as antibodies or vaccines, to improve its efficacy. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide may also be studied in other diseases where CK1δ has been implicated, such as diabetes, obesity, and cardiovascular disease.

Scientific Research Applications

N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, CK1δ has been shown to play a critical role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including colorectal cancer, breast cancer, and pancreatic cancer. In neurodegenerative diseases, CK1δ has been implicated in the regulation of tau phosphorylation, which is a hallmark of Alzheimer's disease. N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has been shown to reduce tau phosphorylation in vitro and in vivo, and improve cognitive function in a mouse model of Alzheimer's disease.

properties

IUPAC Name

N-butan-2-yl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-3-12(2)17(10-13-5-4-7-16-9-13)15(18)14-6-8-19-11-14/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQVTJCIJQVMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CN=CC=C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.